molecular formula C9H10ClN3S B8742259 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile CAS No. 56605-42-6

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile

Cat. No.: B8742259
CAS No.: 56605-42-6
M. Wt: 227.71 g/mol
InChI Key: YTPKVSRRVTUASR-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C10H12ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-propyl-2-pyrimidinethiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, [(4-chloro-6-phenyl-2-pyrimidinyl)thio]-
  • Acetonitrile, [(4-chloro-6-methyl-2-pyrimidinyl)thio]-
  • Acetonitrile, [(4-chloro-6-ethyl-2-pyrimidinyl)thio]-

Uniqueness

2-((4-Chloro-6-propylpyrimidin-2-yl)thio)acetonitrile is unique due to its specific structural features, such as the propyl group at the 6-position of the pyrimidine ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

56605-42-6

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

2-(4-chloro-6-propylpyrimidin-2-yl)sulfanylacetonitrile

InChI

InChI=1S/C9H10ClN3S/c1-2-3-7-6-8(10)13-9(12-7)14-5-4-11/h6H,2-3,5H2,1H3

InChI Key

YTPKVSRRVTUASR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)SCC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4.5 g. (0.02 mole) of 2-(4-hydroxy-6-propyl-2-pyrimidinylthio)acetamide in 50 ml of phosphorus oxychloride was added 2.98 g. of N,N-diethylaniline. The mixture was heated for ten minutes to reflux temperature. The phosphorus oxychloride was removed in a rotary evaporator and the residue was poured into 150 ml of ice-water. The water mixture was extracted with 100 ml of ether. The ether layer was dried over magnesium sulfate, filtered and evaporated in a rotary evaporator to give an oil. A small amount of the oil was dried in vacuo without purification to afford the analytical sample.
Quantity
0.02 mol
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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